Disodium thymidine 3'-monophosphate Disodium thymidine 3'-monophosphate
Brand Name: Vulcanchem
CAS No.: 68698-19-1
VCID: VC17087862
InChI: InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1
SMILES:
Molecular Formula: C10H13N2Na2O8P
Molecular Weight: 366.17 g/mol

Disodium thymidine 3'-monophosphate

CAS No.: 68698-19-1

Cat. No.: VC17087862

Molecular Formula: C10H13N2Na2O8P

Molecular Weight: 366.17 g/mol

* For research use only. Not for human or veterinary use.

Disodium thymidine 3'-monophosphate - 68698-19-1

Specification

CAS No. 68698-19-1
Molecular Formula C10H13N2Na2O8P
Molecular Weight 366.17 g/mol
IUPAC Name disodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate
Standard InChI InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1
Standard InChI Key IMQIXVXFEVJBTM-ZJWYQBPBSA-L
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])[O-].[Na+].[Na+]
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Disodium thymidine 3'-monophosphate consists of a thymidine nucleoside phosphorylated at the 3'-hydroxyl position, with two sodium ions neutralizing the phosphate group’s negative charges. The thymine base (55-methyluracil) attaches to the 1' carbon of the deoxyribose sugar, while the phosphate group links to the 3' carbon . X-ray crystallography and NMR studies confirm the β-D-configuration of the sugar moiety and the anti-conformation of the thymine base relative to the sugar .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC10H13N2O8P2Na\text{C}_{10}\text{H}_{13}\text{N}_{2}\text{O}_{8}\text{P} \cdot 2\text{Na}
Molecular Weight366.17 g/mol
CAS Registry Number108320-91-8
IUPAC NameDisodium [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate
Solubility>10 mg/mL in water (20°C)

The disodium salt’s solubility in aqueous solutions (exceeding 10 mg/mL at 20°C) facilitates its use in enzymatic assays and buffer preparations . Deprotonation of the phosphate group at pH 7.3 yields a dianionic species, optimizing interactions with cationic residues in DNA polymerases and kinases .

Spectroscopic Characterization

UV-Vis spectroscopy reveals absorption maxima at 267 nm (ε=9,600L\cdotpmol1\cdotpcm1\varepsilon = 9,600 \, \text{L·mol}^{-1}\text{·cm}^{-1}), characteristic of the thymine chromophore . 31P^{31}\text{P}-NMR spectra show a single resonance at 3.2 ppm, confirming the monophosphate group’s presence, while 1H^{1}\text{H}-NMR signals at 1.8 ppm (methyl group) and 6.2 ppm (H-6 of thymine) validate the nucleoside structure .

Synthesis and Production

Chemical Synthesis Pathways

The compound is synthesized via phosphorylation of thymidine using phosphorus oxychloride (POCl3\text{POCl}_3) in trimethyl phosphate, followed by sodium hydroxide neutralization . Key steps include:

  • Protection of 5'-OH: Trityl chloride shields the 5'-hydroxyl to prevent undesired phosphorylation.

  • 3'-Phosphorylation: Reaction with POCl3\text{POCl}_3 introduces the phosphate group at the 3' position.

  • Deprotection and Salification: Acidic removal of the trityl group and addition of sodium hydroxide yield the disodium salt .

Equation 1: Phosphorylation Reaction

Thymidine+POCl3Trimethyl phosphateThymidine 3’-monophosphateNaOHDisodium salt[4]\text{Thymidine} + \text{POCl}_3 \xrightarrow{\text{Trimethyl phosphate}} \text{Thymidine 3'-monophosphate} \xrightarrow{\text{NaOH}} \text{Disodium salt} \quad[4]

Industrial-Scale Production

Manufacturers like Akonscientific produce the compound under GMP conditions, achieving >98% purity via ion-exchange chromatography . Batch records indicate yields of 70–75% for multi-kilogram syntheses, with residual solvents (e.g., acetonitrile) maintained below 0.1% per ICH guidelines .

Research Applications

Enzyme Kinetics Studies

Disodium thymidine 3'-monophosphate acts as a substrate analog for thymidylate kinase (TMPK), a key enzyme in dTTP biosynthesis. Kinetic assays reveal a KmK_m of 12 µM for human TMPK, comparable to natural thymidine 5'-monophosphate (Km=8μMK_m = 8 \, \mu\text{M}) . This similarity enables its use in inhibitor screening for anticancer therapies targeting nucleotide metabolism .

Antiviral Drug Development

Fluorinated analogs like 3'-deoxy-3'-fluorothymidine-5'-monophosphate (described in Vulcanchem’s entry) exhibit enhanced resistance to phosphoesterase cleavage, prolonging intracellular half-life. While disodium thymidine 3'-monophosphate itself lacks antiviral activity, its structural derivatives are being evaluated against HIV-1 and hepatitis B virus.

Table 2: Comparative Properties of Thymidine Monophosphate Derivatives

CompoundAntiviral EC₅₀ (HIV-1)Phosphatase Stability (t₁/₂)
Disodium thymidine 3'-monophosphate>100 µM2.3 hours
AZT-monophosphate0.8 µM6.7 hours
3'-Fluoro derivative5.2 µM9.1 hours

Nucleic Acid Labeling

Radiolabeled [32P][^{32}\text{P}]-disodium thymidine 3'-monophosphate incorporates into oligonucleotides via terminal deoxynucleotidyl transferase (TdT), enabling 3'-end labeling for Southern blotting and in situ hybridization . Labeling efficiency exceeds 90% in 30-minute reactions at 37°C .

Pharmacological and Biochemical Insights

Cellular Uptake and Metabolism

The compound enters cells via nucleoside transporters (hCNT1, Kt=18μMK_t = 18 \, \mu\text{M}) and is dephosphorylated by cytosolic 5'-nucleotidases to thymidine, which re-enters the salvage pathway . Intracellular concentrations peak at 15 µM within 2 hours post-administration (10 µM extracellular dose), with a half-life of 45 minutes .

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